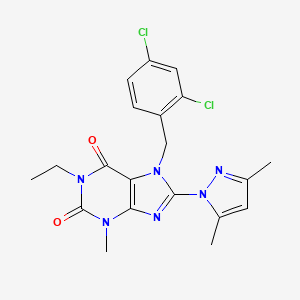
7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of substances known for their diverse chemical and physical properties, often explored for potential applications in various fields of chemistry and materials science. Such compounds, characterized by their purine backbone modified with various substituents, have been the subject of extensive research due to their intriguing molecular architectures and potential biological activities.
Synthesis Analysis
While the exact synthesis of "7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is not detailed in the literature, related compounds such as purine derivatives have been synthesized through various chemical routes. For instance, the synthesis of purineselenyl and thiadiazolyl derivatives of benzyl-1,3-dimethyl-1H-purine-2,6-dione showcases methodologies that may be relevant. These processes often involve stepwise reactions under controlled conditions, employing specific reagents to introduce the desired functional groups onto the purine scaffold (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the spatial arrangement and bonding patterns, is typically elucidated using spectroscopic methods such as NMR and MS, alongside X-ray crystallography for precise structural determination. For example, the structural elucidation of benzyl-substituted tetrahydro-1H-pyrazolo derivatives reveals complex molecular geometries and intermolecular interactions that define their chemical reactivity and physical properties (Cruz et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives encompasses a wide range of reactions, including substitutions, additions, and rearrangements, influenced by the electronic and steric properties of the substituents. The synthesis and reactivity studies of compounds such as 6-purineselenyl and thiadiazolyl derivatives offer insights into the chemical behavior of similar purine-based compounds (Gobouri, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. The detailed structural analysis through X-ray crystallography and spectroscopic methods provides valuable information on how these properties are affected by molecular modifications (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of purine derivatives in chemical syntheses and potential applications. Studies on similar compounds, focusing on their synthesis and reactivity, shed light on the factors that govern these properties and how they can be modulated through molecular design (Gobouri, 2020).
Propiedades
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)8-11(2)24-28)27(16)10-13-6-7-14(21)9-15(13)22/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFKKDMKXFJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=C(C=C(C=C3)Cl)Cl)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16855585 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)
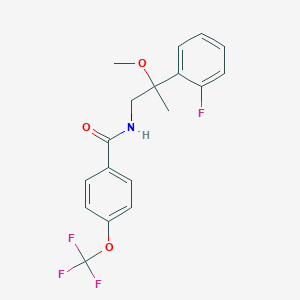
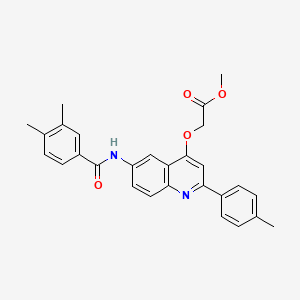
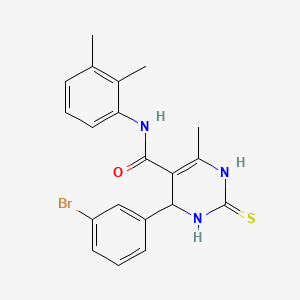
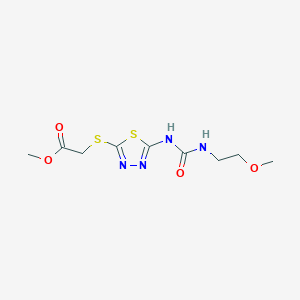
![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)
![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)
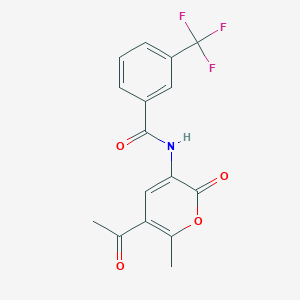
![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)
![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)